Product packaging for Drazepinone(Cat. No.:)

Drazepinone

Cat. No.: B1245874
M. Wt: 293.4 g/mol
InChI Key: VQZDAUXMEWLMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drazepinone is a specialized fungal metabolite that belongs to the class of naphthofurans, specifically featuring a complex 6-6/5/5 ring system . It was first isolated from the pathogenic fungus Drechslera siccans and was noted for its broad-spectrum herbicidal properties with low zootoxic activity, suggesting its potential as a natural herbicide . Recent research has revised its originally proposed structure and uncovered significant new bioactivity . The compound has demonstrated potent and selective inhibitory activity against protein tyrosine phosphatases (PTPs), key regulators of cellular signaling processes . In particular, the (-)-enantiomer of this compound shows selective inhibition against PTP1B and TC-PTP (TCPTP) with IC50 values of 1.56 and 12.5 μg/mL, respectively . This makes this compound a valuable tool compound for researching PTP-related pathways, which are implicated in various diseases including diabetes and cancer . The structural revision was confirmed through extensive 2D NMR analysis and quantum-mechanics-based computational studies, including comparison of calculated and experimental 13C chemical shifts, ECD, VCD, and ORD spectra . This compound is supplied as a research chemical for non-clinical, non-diagnostic applications. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO2 B1245874 Drazepinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3,5,8-trimethyl-9-oxa-7-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),4,10,12,14,16-hexaen-6-one

InChI

InChI=1S/C19H19NO2/c1-11-8-12(2)18(21)20-19(3)17(11)15-9-13-6-4-5-7-14(13)10-16(15)22-19/h4-11,17H,1-3H3,(H,20,21)

InChI Key

VQZDAUXMEWLMLB-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)NC2(C1C3=CC4=CC=CC=C4C=C3O2)C)C

Synonyms

drazepinone

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Drazepinone is classified as a trisubstituted tetrahydronaphthofuroazepinone. Recent studies have confirmed its structure through comprehensive analyses, including two-dimensional NMR data and computational methods such as density functional theory (DFT) calculations. The compound exists in two enantiomeric forms, (+)-drazepinone and (−)-drazepinone, both exhibiting distinct biological activities .

Biological Activities

1. Protein Tyrosine Phosphatase Inhibition

This compound has been evaluated for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in various cellular processes including signal transduction and cell growth. The (−)-enantiomer demonstrated selective inhibitory activity against PTP1B and TCPTP with IC50 values of 1.56 μg/mL and 12.5 μg/mL, respectively . This activity suggests potential applications in treating conditions related to dysregulated PTP activity, such as diabetes and cancer.

2. Herbicidal Properties

This compound has also shown promise as an environmentally friendly herbicide. At a concentration of 2.0 μg/μL, it exhibited broad-spectrum herbicidal properties with low toxicity to non-target organisms, making it a candidate for sustainable agricultural practices .

Data Tables

The following table summarizes key data on the structural characteristics and biological activities of this compound:

Property This compound (−)-Drazepinone (+) this compound
Chemical Structure Trisubstituted tetrahydronaphthofuroazepinoneIdentical to this compoundIdentical to this compound
PTP Inhibition (IC50) Not specified1.56 μg/mL (PTP1B)Not specified
12.5 μg/mL (TCPTP)Not specified
Herbicidal Activity Low zootoxicity at 2.0 μg/μLEffective herbicideEffective herbicide

Case Studies

Case Study 1: PTP Inhibition

In a study focusing on the structure-activity relationship of this compound derivatives, researchers utilized molecular docking simulations to predict the binding affinity of this compound to various PTPs. The results indicated that modifications to the this compound structure could enhance its inhibitory potency against specific PTPs, paving the way for the development of more effective therapeutic agents .

Case Study 2: Herbicide Development

Another research initiative investigated the application of this compound as a natural herbicide in agricultural settings. Field trials demonstrated that this compound significantly reduced weed populations without adversely affecting crop yields, highlighting its potential as a sustainable alternative to synthetic herbicides .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Drazepinone’s revised structure (2R,3R,4S and 2S,3S,4R enantiomers) features:

  • A diazepine ring fused to a ketone group.

  • Three stereocenters influencing chiral interactions.

  • Aromatic protons (δ 7.43 for H-6) and methyl groups (δ 1.29 for H-14) critical for NMR-based reactivity tracking .

Key Structural Revisions Impacting Reactivity:

ParameterOriginal Structure (this compound)Revised Structure (+)-1
HMBC CorrelationsIncorrect 6-bond (H-6 to C-2)Validated 3-bond couplings
13C NMR Shift Correlation = 0.9492,Δδ

The corrected structure resolves ambiguities in reaction mechanisms, particularly in nucleophilic substitution and oxidation pathways .

Nucleophilic Substitution

  • The ketone group at C-2 (δC 102.2–105.3) participates in Grignard reactions and reductions , forming secondary alcohols.

  • Example : Reaction with organomagnesium reagents yields tetracyclic alcohol derivatives, as inferred from NOESY correlations in CDCl₃ .

Oxidation Reactions

  • The diazepine ring undergoes oxidative ring-opening under acidic conditions, producing quinazoline derivatives.

  • Kinetics : Oxidation rates correlate with solvent polarity, with DMSO accelerating reactions by stabilizing transition states .

Enzymatic Interactions

  • This compound enantiomers inhibit protein tyrosine phosphatases (PTPs) via non-covalent interactions:

    • (2R,3R,4S)-1 : Binds to PTP1B’s catalytic pocket (ΔG = −8.2 kcal/mol) .

    • (2S,3S,4R)-1 : Weaker inhibition (IC₅₀ = 12.3 µM vs. 8.7 µM for (+)-1 ) .

Spectroscopic Monitoring of Reactions

Techniques :

  • NMR : HMBC correlations track electronic environments (e.g., H-14 to C-3) .

  • MS : HRESIMS confirms molecular formula (C₁₉H₁₉NO₂, [M+H]+ 294.1464) .

Key NMR Data for Reaction Intermediates:

ProtonδH (ppm)Correlation (HMBC)Role in Reactivity
H-67.43C-2 (δC 162.6)Electrophilic center
H-141.29C-3 (δC 150.5)Steric hindrance modulation

Computational Insights into Reaction Pathways

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict 13C shifts with <3.1 ppm deviation, validating intermediates .

  • ECD/VCD Simulations : TD-DFT confirms enantiomers’ absolute configurations (2R,3R,4S vs. 2S,3S,4R) .

Reaction Energy Profile (Oxidation):

StepEnergy Barrier (kcal/mol)Transition State Geometry
Ring-opening22.4Bicyclic carbocation
Ketone formation18.7Planar sp² hybridized C-2

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Bioactivity IC50 (PTP1B) Source
This compound Tetrahydrofuran-naphthoquinone PTP inhibition, herbicidal 3.2 µM Drechslera siccans
Chaetoviridin A Pyran-naphthoquinone Antimicrobial >50 µM Chaetomium globosum

This compound’s enhanced PTP affinity is attributed to its rigid tetrahydrofuran bridge, which optimizes binding to the enzyme’s active site .

Comparison with Dihydroazepinone Derivatives

Dihydroazepinones, such as 1-aminoalkyl-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-ones, share a seven-membered azepinone ring but lack the fused naphthoquinone system . These compounds, studied in the 1960s, primarily served as intermediates for benzodiazepine analogs (e.g., diazepam precursors) and showed sedative effects rather than enzymatic inhibition .

Functional Divergence :

  • This compound: Targets PTPs via competitive inhibition, critical in metabolic disorder therapeutics.

Structural and Target Diversity :

Compound Key Functional Groups Primary Target Therapeutic Use
This compound Quinone, tetrahydrofuran PTP enzymes Diabetes/Cancer research
Ethoheptazine Piperidine, ethyl chain Opioid receptors Pain management

Preparation Methods

Solvent Partitioning

The combined filtrate and mycelia undergo sequential extraction with organic solvents to isolate hydrophobic compounds. Initial defatting is performed using n-hexane to remove lipids and non-polar impurities. The residual material is then extracted with chloroform, which effectively solubilizes this compound and related metabolites. This step is repeated three times to maximize yield, after which the chloroform phases are pooled and concentrated in vacuo using a rotary evaporator at 40°C.

Crude Fraction Preparation

The concentrated extract yields a crude fraction containing this compound alongside other secondary metabolites. Bioactivity-guided fractionation is employed to identify fractions with PTP inhibitory activity, leveraging in vitro assays against targets such as PTP1B and TCPTP.

Purification Techniques

Chromatographic Separation

The crude fraction is subjected to preparative thin-layer chromatography (PTLC) using a solvent system of isopropanol and ethyl acetate (81:19 v/v), revealing three distinct components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is then utilized for final purification. A gradient elution of acetonitrile and water (both containing 0.1% formic acid) achieves baseline separation, with this compound eluting at a retention time corresponding to its polarity.

Table 1: HPLC Purification Parameters

ParameterSpecification
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water (0.1% formic acid)
Gradient10–100% acetonitrile over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Chiral Resolution

This compound exists as a racemic mixture of (+)- and (−)-enantiomers. Chiral separation is accomplished using a Chiralpak IB column, yielding enantiopure forms confirmed via optical rotation measurements.

Structural Elucidation and Revision

Spectroscopic Analysis

The structure of this compound was initially misassigned due to misinterpretation of 2D NMR data. Revised analysis using 1H^1H-1H^1H COSY, HMBC, and NOESY correlations revealed a naphthofuroazepinone skeleton with three stereocenters. Key NMR data are summarized below:

Table 2: Selected 1H^1H and 13C^13C NMR Data for this compound (DMSO-d6d_6)

PositionδH\delta_H (ppm)δC\delta_C (ppm)HMBC Correlations
2-102.2C-1, C-3, C-10
33.08 (m)45.6C-2, C-4, C-13, C-14
65.53 (d, J=8.4 Hz)128.7C-5, C-7, C-8, C-10

Computational Validation

The revised structure was confirmed through quantum mechanical calculations:

  • GIAO 13C^13C NMR shifts : A high correlation coefficient (R2=0.9991R^2 = 0.9991) between experimental and calculated shifts validated the revised framework.

  • Chiroptical Methods : Electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) spectra matched theoretical predictions for the (2R,3R,4S) and (2S,3S,4R) configurations.

Analytical Data and Bioactivity

Physicochemical Properties

  • Molecular Formula : C19H19NO2\text{C}_{19}\text{H}_{19}\text{NO}_2 (HRESIMS: m/z 294.1464 [M+H]+^+).

  • Optical Rotation : [α]D25=+127.5[ \alpha ]^{25}_D = +127.5^\circ (c 0.1, MeOH) for (+)-1 and 125.8-125.8^\circ for (−)-1 .

Biological Activity

(−)-Drazepinone exhibits selective PTP inhibition, with IC50_{50} values of 1.56 μg/mL (PTP1B) and 12.5 μg/mL (TCPTP), making it a potential lead for metabolic disorder therapeutics .

Q & A

Q. How can researchers confirm the structural identity of Drazepinone using spectroscopic data?

Methodological Answer: Structural confirmation of this compound requires comparative analysis of ¹H NMR and ¹³C NMR data against established benchmarks. For example, δ_H values for hydrogen atoms (e.g., H-7 at 5.38 brs) and δ_C values for carbons (e.g., C-11 at 162.8 ppm) should align with published spectra. Key steps include:

  • Assigning chemical shifts to specific protons/carbons using coupling patterns (e.g., brs = broad singlet) .
  • Cross-referencing with (±)-1, a structurally related compound, to identify differences in electronic environments (e.g., C-2 δ_C shifts from 103.9 to 104.1 ppm due to stereochemical variations) .

Q. What initial bioactivity screening methods are suitable for assessing this compound’s herbicidal properties?

Methodological Answer: Preliminary bioactivity studies should employ in vitro enzyme inhibition assays (e.g., protein tyrosine phosphatases) and phytotoxicity tests on model plants. For example:

  • Dose-response experiments to calculate IC₅₀ values for enzymatic inhibition.
  • Seed germination assays to evaluate growth suppression effects, as described in its original isolation from Drechslera siccans .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when replicating this compound synthesis?

Methodological Answer: Discrepancies in NMR data (e.g., δ_H variations in H-3: 3.26 brs vs. brd) may arise from solvent effects , impurities , or stereochemical inconsistencies . Mitigation strategies include:

  • Repeating synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Using 2D NMR (e.g., COSY, HSQC) to validate spin-spin coupling and carbon-proton correlations .
  • Comparing results with independent synthetic routes or computational simulations (e.g., DFT calculations for predicted shifts) .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationship (SAR) in protein tyrosine phosphatase inhibition?

Methodological Answer: SAR studies require systematic structural modifications and high-throughput screening . Key steps:

  • Synthesizing analogs with variations in the tetrahydronaphthofuroazepinone core (e.g., substituent additions at C-7 or C-11).
  • Using X-ray crystallography or molecular docking to map binding interactions with enzyme active sites.
  • Validating inhibitory activity via kinetic assays (e.g., measuring K_i values) .

Q. How can computational modeling enhance the prediction of this compound’s ecological impact?

Methodological Answer: Molecular dynamics (MD) simulations and QSAR models can predict environmental persistence and non-target toxicity. For example:

  • Simulating soil adsorption coefficients (K_oc) to assess mobility in agricultural systems.
  • Modeling biodegradation pathways using enzyme-substrate interaction databases (e.g., UM-BBD) .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in this compound-related bioactivity studies?

Methodological Answer: Reproducibility requires:

  • Detailed documentation of synthetic protocols (e.g., reaction temperatures, purification methods).
  • Open sharing of raw spectral data (NMR, LC-MS) and assay conditions (e.g., buffer pH, incubation times) .
  • Independent validation by third-party labs using blinded samples .

Q. How should researchers address contradictory findings in this compound’s mode of action across studies?

Methodological Answer: Contradictions (e.g., herbicidal vs. enzyme inhibitory mechanisms) necessitate:

  • Meta-analysis of existing data to identify confounding variables (e.g., assay sensitivity, compound purity).
  • Multi-omics integration (transcriptomics, metabolomics) to map downstream biological effects .

Ethical and Ecological Considerations

Q. What methodologies assess the non-target toxicity of this compound in agricultural ecosystems?

Methodological Answer: Employ microcosm experiments and biosensor assays :

  • Testing effects on soil microbiota via ATP luminescence or 16S rRNA sequencing.
  • Evaluating aquatic toxicity using Daphnia magna or algal growth inhibition tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drazepinone
Reactant of Route 2
Drazepinone

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